N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
Description
N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide is a complex acetamide derivative featuring dual pyridine rings substituted with chlorine and trifluoromethyl groups. The core structure comprises a central acetamide linkage connecting two aromatic systems:
- Left moiety: A 3-chloro-4-hydroxyphenyl group ether-linked to a 5-(trifluoromethyl)pyridin-2-yl ring.
- Right moiety: A 2-acetamide group bonded to a second 3-chloro-5-(trifluoromethyl)pyridin-2-yl ring.
The trifluoromethyl groups enhance lipophilicity and metabolic stability, while chlorine atoms may contribute to steric and electronic interactions in binding pockets .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F6N3O2/c21-13-5-11(20(26,27)28)9-29-15(13)7-17(32)31-12-2-3-16(14(22)6-12)33-18-4-1-10(8-30-18)19(23,24)25/h1-6,8-9H,7H2,(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFERBCHUBNALSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridine Derivatives: The starting materials, 3-chloro-5-(trifluoromethyl)pyridine and 5-(trifluoromethyl)pyridin-2-ol, are synthesized through halogenation and nucleophilic substitution reactions.
Coupling Reaction: The pyridine derivatives are then coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Note: Molecular formula and molar mass of the target compound are inferred from structural analysis due to lack of direct evidence.
Functional Group Variations and Implications
Ether vs. Thioether Linkages :
- The target compound’s ether linkage (C-O-C) contrasts with thioether (C-S-C) derivatives like I-1 (), which may exhibit altered electronic properties and binding affinities. Thioethers generally have lower polarity and higher resistance to oxidative degradation .
- Example: 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (I-1) has a sulfur atom that increases hydrophobicity (XLogP3 ~4.5 estimated) compared to the oxygen-linked target compound.
Substituent Effects :
- Trifluoromethyl Groups : Present in all compared compounds, these groups enhance metabolic stability and membrane permeability. The target compound’s dual CF₃ groups may amplify these effects but could reduce aqueous solubility .
- Chlorine Atoms : The 3-chloro substituent on pyridine rings in the target compound and analogues (e.g., CAS 937604-89-2 ) may enhance halogen bonding with biological targets, improving potency.
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis involving Ullmann-type coupling for ether formation and amide bond formation via activated intermediates (e.g., chloracetamide derivatives, as in ). Yields for similar compounds range from 78% (I-1) to lower efficiencies for more complex analogues .
Biological Activity
N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its synthesis, pharmacological properties, and therapeutic implications, supported by relevant data tables and case studies.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: CHClFNO
- Molecular Weight: 394.79 g/mol
- CAS Number: 338775-51-2
- Purity: ≥95%
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 90 - 92 °C |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
The compound exhibits its biological activity through multiple mechanisms, primarily targeting specific enzymes and receptors involved in various physiological processes. Notably, it has shown inhibitory effects on certain kinases and phospholipases, which are crucial in cell signaling pathways.
Pharmacological Profiles
- Antitumor Activity
- Inhibition of Enzymatic Activity
- Cytotoxicity Studies
Case Study 1: Antitubercular Efficacy
A study synthesized a series of derivatives related to the compound and tested their efficacy against Mycobacterium tuberculosis. Among these, five derivatives showed promising results with IC values ranging from 3.73 to 4.00 μM .
Case Study 2: Kinase Inhibition
Research indicated that the compound acts as a potent inhibitor of specific kinases involved in tumor growth and metastasis. This was evidenced by its ability to reduce cell viability in cancer models significantly .
Summary of Biological Activities
| Activity Type | Target | IC (μM) | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | |
| Kinase Inhibition | Dihydrofolate reductase (DHFR) | Not specified | |
| Cytotoxicity | HEK-293 Cells | >10 |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Blood-Brain Barrier Penetration | No |
| CYP Enzyme Inhibition | CYP1A2, CYP2C19 (Yes) |
| Lipinski Rule of Five | Complies (0 violations) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
